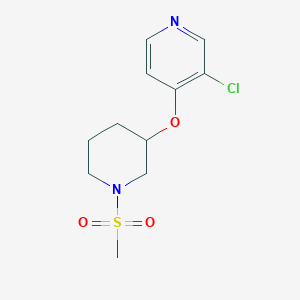

3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-chloro-4-(1-methylsulfonylpiperidin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O3S/c1-18(15,16)14-6-2-3-9(8-14)17-11-4-5-13-7-10(11)12/h4-5,7,9H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIIYIGVZIFZML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves the reaction of 3-chloropyridine with 1-(methylsulfonyl)piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine and Lapatinib (LPT)

| Property | 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine | Lapatinib (LPT) |

|---|---|---|

| Molecular Formula | C11H14ClN2O3S | C29H26ClFN4O4S |

| Molecular Weight (g/mol) | 305.76 | 581.06 |

| logP (Predicted) | 1.2 | 4.5 |

| Aqueous Solubility (mg/mL) | 0.45 (moderate) | 0.03 (low) |

Key Observations :

- Molecular Complexity : LPT’s larger quinazoline core and additional substituents (e.g., fluorobenzyloxy group) contribute to higher molecular weight and lipophilicity (logP = 4.5) compared to the simpler pyridine-based target compound (logP = 1.2) .

- Solubility : The methylsulfonyl group in the target compound likely enhances polarity and aqueous solubility (0.45 mg/mL) relative to LPT’s low solubility (0.03 mg/mL), which may limit its bioavailability without formulation aids.

Table 2: Hypothetical Kinase Inhibition Profiles

| Parameter | 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine | Lapatinib (LPT) |

|---|---|---|

| Primary Targets | EGFR (hypothesized) | EGFR/HER-2 (dual inhibitor) |

| IC50 (EGFR) | Not reported | 3 nM |

| IC50 (HER-2) | Not reported | 13 nM |

Key Observations :

- Target Selectivity : LPT’s quinazoline core and extended substituents enable dual inhibition of EGFR and HER-2, critical for treating HER-2-positive breast cancer . The pyridine-based compound’s smaller structure may limit dual targeting but could improve selectivity for specific kinase isoforms.

- Potency: While LPT exhibits nanomolar potency (IC50 = 3 nM for EGFR), the target compound’s activity remains uncharacterized. Structural differences, such as the absence of LPT’s critical 3-fluorobenzyloxy group, may reduce binding affinity.

Biological Activity

3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chloropyridine ring and a methylsulfonyl piperidine moiety. The synthesis typically involves the reaction of 3-chloropyridine with 1-(methylsulfonyl)piperidine under conditions that may include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) at elevated temperatures.

The biological activity of 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity or receptor binding, which can lead to various pharmacological effects. Specific pathways remain to be fully elucidated, but preliminary studies suggest potential interactions with key metabolic enzymes and receptors involved in disease processes.

Antimicrobial Properties

Research indicates that compounds similar to 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The exact mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's effectiveness is often measured in terms of IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, related compounds have shown IC50 values in the micromolar range against these cell lines .

Study on Anticancer Efficacy

A recent study investigated the anticancer potential of related pyridine derivatives. The research found that specific structural modifications enhanced cytotoxicity against MCF-7 cells, suggesting that the methylsulfonyl group plays a crucial role in mediating these effects. The study highlighted the importance of further exploring structural analogues for improved efficacy .

Antimicrobial Testing

Another study evaluated the antimicrobial activity of various pyridine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications led to increased potency against these pathogens, reinforcing the therapeutic potential of compounds like 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Value |

|---|---|---|---|

| 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine | Chloropyridine + Methylsulfonyl piperidine | Antimicrobial, Anticancer | Varies (micromolar range) |

| 4-Chloro-3-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine | Chloropyridine + Phenylsulfonyl piperidine | Similar activities reported | Similar micromolar range |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : Synthesize the piperidine intermediate by sulfonylating piperidin-3-ol with methylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Couple the sulfonylated piperidine with 3-chloro-4-hydroxypyridine via nucleophilic aromatic substitution. Use polar aprotic solvents (e.g., DMSO) and elevated temperatures (80–100°C) to enhance reactivity .

- Optimization : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, gradient elution with EtOAc/hexane) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR : Assign peaks for the pyridine (δ 7.5–8.5 ppm) and piperidine (δ 1.5–3.5 ppm) protons. Confirm sulfonyl group presence via ¹³C NMR (δ ~40–45 ppm for CH₃SO₂) .

- Mass Spectrometry : Use HRMS (ESI+) to validate molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Q. What solubility and formulation challenges are associated with this compound in biological assays?

- Approach :

- Solubility Screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). If insoluble, use co-solvents like PEG-400 or cyclodextrin-based formulations .

- Stability : Assess hydrolytic stability under physiological conditions (37°C, pH 7.4) via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity while minimizing off-target effects?

- Strategy :

- Substituent Variation : Modify the methylsulfonyl group (e.g., replace with ethylsulfonyl or aryl sulfonamides) to alter steric/electronic profiles .

- Bioisosteric Replacement : Substitute pyridine with pyrimidine or quinoxaline cores to evaluate impact on binding .

- In Silico Modeling : Perform docking studies (e.g., AutoDock Vina) against targets like LSD1 or kinase domains to prioritize analogs .

Q. What experimental designs are recommended to resolve contradictory data in biological activity assays?

- Case Study :

- Contradiction : Discrepancies in EC₅₀ values across cancer cell lines (e.g., leukemia vs. solid tumors).

- Resolution :

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® for viability).

- Target Engagement : Confirm on-target effects via Western blot (e.g., H3K4 methylation levels for LSD1 inhibition) .

- Off-Target Screening : Use kinase profiling panels to rule out non-specific interactions .

Q. How can researchers identify and validate the primary molecular target(s) of this compound?

- Workflow :

- Pull-Down Assays : Immobilize the compound on beads for affinity purification of binding proteins from cell lysates .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes .

- SPR/BLI : Quantify binding kinetics (KD, kon/koff) with recombinant proteins .

Q. What strategies mitigate stability issues during long-term storage?

- Best Practices :

- Storage Conditions : Store lyophilized powder at –20°C under inert atmosphere (argon) to prevent oxidation/hydrolysis .

- Lyophilization : Use cryoprotectants (e.g., trehalose) for aqueous formulations to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.